tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate: is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group, a hydroxymethyl group, and two methyl groups. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 2,2-dimethylpiperidine with formaldehyde and a suitable amine.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Esterification: The tert-butyl ester group is introduced through esterification, typically using tert-butyl chloroformate and a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperidine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the development of new therapeutic agents.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis.
Mechanism of Action
The mechanism by which tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple piperidine ring without additional substituents.
2,2-Dimethylpiperidine: A piperidine ring with two methyl groups.
Tert-butyl piperidine-1-carboxylate: A piperidine ring with a tert-butyl ester group.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the combination of its substituents. The presence of both the hydroxymethyl group and the tert-butyl ester group provides distinct reactivity and stability, making it a versatile intermediate in organic synthesis and drug development.
Properties
CAS No. |
2680535-96-8 |
---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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